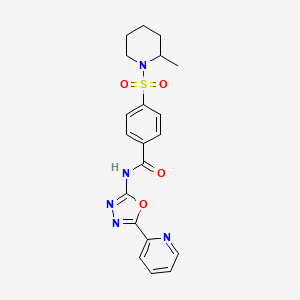

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Descripción

4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a pyridin-2-yl moiety and a sulfonamide-substituted benzamide group. The sulfonamide component incorporates a 2-methylpiperidine ring, which may enhance lipophilicity and influence target binding. This compound belongs to a class of 1,3,4-oxadiazoles known for diverse biological activities, including antimicrobial and enzyme-inhibitory properties . Safety guidelines for handling emphasize precautions against heat and ignition sources, reflecting standard laboratory protocols for sulfonamide derivatives .

Propiedades

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-14-6-3-5-13-25(14)30(27,28)16-10-8-15(9-11-16)18(26)22-20-24-23-19(29-20)17-7-2-4-12-21-17/h2,4,7-12,14H,3,5-6,13H2,1H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNKXDLFKQTXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the piperidine and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural Analogs

The target compound shares structural motifs with several 1,3,4-oxadiazoles, differing in substituents on the oxadiazole ring, sulfonamide groups, and benzamide moieties. Key analogs include:

Structural Insights :

- Heterocyclic Variants : Substituting pyridine with 5-chlorothiophene () introduces halogenated aromaticity, which may enhance antifungal activity but reduce solubility.

- Sulfonamide Modifications : The 2-methylpiperidine group in the target compound likely improves membrane permeability compared to LMM5’s benzyl(methyl)sulfamoyl group .

Key Observations :

Actividad Biológica

The compound 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a sulfonamide group linked to a piperidine ring and an oxadiazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in disease processes, particularly those related to cancer and inflammation.

- Modulation of Receptor Activity : It may act as a modulator of various receptors, influencing signaling pathways that are crucial for cellular function and homeostasis.

Anticancer Properties

Recent studies have demonstrated that 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibits significant anticancer activity. For instance:

- Cell Viability Assays : In vitro studies using human cancer cell lines have reported IC50 values ranging from 10 to 25 µM, indicating moderate potency against various cancer types.

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and disruption of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data indicate:

- Minimum Inhibitory Concentration (MIC) : The MIC against various bacterial strains was found to be between 8 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 8 |

These findings highlight the potential of this compound as a lead candidate for developing new antimicrobial agents.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Study on Cancer Treatment : A study involving xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Antimicrobial Efficacy : In vivo studies showed that administration of the compound significantly reduced bacterial load in infected models, suggesting its effectiveness against infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.